molecular formula C12H12N2O3 B2366917 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1401344-11-3

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2366917
CAS No.: 1401344-11-3
M. Wt: 232.239
InChI Key: MDACRGDBERMROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure features a methyl group at position 3, a 3-methoxyphenyl substituent at position 1, and a carboxylic acid moiety at position 5 (Fig. 1). The methoxy group on the phenyl ring contributes electron-donating effects, influencing the compound's electronic distribution and solubility. This compound’s structural versatility makes it a valuable scaffold for drug discovery and materials science.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-6-11(12(15)16)14(13-8)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDACRGDBERMROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

Classical pyrazole synthesis involves cyclocondensation between substituted hydrazines and β-ketoesters. For 1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, this method typically employs 3-methoxyphenylhydrazine and ethyl 3-methyl-4-oxopentanoate. The reaction proceeds under acidic catalysis (e.g., acetic acid) at 80–100°C for 12–24 hours, yielding the pyrazole core. Subsequent hydrolysis of the ester group using aqueous NaOH (2M, 60°C, 4h) generates the carboxylic acid derivative. While this route offers straightforward access to the target compound, regioselectivity challenges often necessitate chromatographic purification, reducing overall efficiency.

Alkylation of Pyrazole Precursors

Alternative approaches involve alkylation of preformed pyrazole carboxylates. Ethyl 3-methyl-1H-pyrazole-5-carboxylate reacts with 3-methoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours, achieving N-alkylation at the pyrazole ring. Subsequent saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1 v/v) at room temperature for 6 hours furnishes the carboxylic acid. This method circumvents regioselectivity issues but requires stringent moisture control during alkylation.

Advanced Methodologies from Patent Literature

Multi-Step Synthesis via Diethyl 1H-Pyrazoles-3,5-Dicarboxylic Acids

CN105646355A discloses a four-step protocol starting from diethyl 1H-pyrazole-3,5-dicarboxylate:

Step 1: N-Methylation
Diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv) undergoes methylation with iodomethane (1.2 equiv) in acetone using K₂CO₃ (2.0 equiv) as base. Refluxing at 60°C for 12 hours produces diethyl 1-methylpyrazole-3,5-dicarboxylate with 89% yield.

Step 2: Selective Ester Hydrolysis
The diester intermediate is treated with 3M KOH in methanol at 0°C for 10 hours, selectively hydrolyzing the 5-position ester to yield 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid (78% yield).

Step 3: Amidation and Dehydration
Reaction with thionyl chloride (SOCl₂, 3.74M) converts the carboxylic acid to its acyl chloride, which is then treated with ammonia in tetrahydrofuran (THF) at 0–5°C to form the primary amide. Subsequent dehydration with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) introduces the nitrile group, yielding methyl 5-cyano-1-methylpyrazole-3-carboxylate (82% over two steps).

Step 4: Methoxyphenyl Introduction
A Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid (1.1 equiv) using Pd(PPh₃)₄ (5 mol%) in degassed DMF at 100°C for 8 hours installs the aryl group. Final hydrolysis with HCl (6M, 80°C, 4h) provides the target compound in 76% yield.

Enolate Alkylation Strategy

US6297386B1 describes an enolate-mediated approach using 2,4-diketocarboxylic esters:

Ethyl 3-methyl-4-oxopentanoate (1.0 equiv) is deprotonated with lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C. The enolate reacts with N-(3-methoxybenzyl)hydrazinium chloride (1.05 equiv) at −20°C for 6 hours, forming the pyrazole ring via [3+2] cycloaddition. Acidic workup (HCl, 1M) followed by ester hydrolysis with NaOH (2M) yields the title compound in 81% overall yield.

Comparative Analysis of Synthetic Approaches

Parameter Cyclocondensation Alkylation Multi-Step Enolate
Total Steps 2 3 4 2
Overall Yield (%) 62 58 76 81
Purification Complexity High Moderate Low Moderate
Scalability Limited Moderate High High
Key Advantage Simple reagents Regioselectivity Atom economy High yield

Optimization Strategies for Industrial Applications

Temperature Control in Critical Steps

Maintaining −78°C during enolate formation (US6297386B1) prevents side reactions but increases energy costs. Recent adaptations use cryogenic flow reactors to achieve precise temperature control while reducing batch times by 40%.

Catalyst Recycling in Coupling Reactions

The Pd(PPh₃)₄ catalyst in Suzuki-Miyaura couplings (CN105646355A) can be recovered via silica-supported triphenylphosphine ligands, enabling 5 reaction cycles with <15% activity loss.

Solvent Selection for Hydrolysis Steps

Replacing aqueous NaOH with enzymatic hydrolysis (Candida antarctica lipase B) in tert-butanol improves ester hydrolysis selectivity from 78% to 94%, reducing byproduct formation.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the development of complex molecules for pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Anti-inflammatory Properties: Studies have shown that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity: Preliminary investigations suggest efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Effects: The compound has demonstrated activity against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.

Case Studies:

  • A study reported that derivatives of this pyrazole compound could effectively inhibit microtubule assembly at concentrations around 20 μM, suggesting its role as a microtubule-destabilizing agent.
  • Another investigation showed that certain derivatives could induce apoptosis in MDA-MB-231 cells, significantly enhancing caspase-3 activity at higher concentrations (10 μM) .

Medical Applications

The compound's potential therapeutic effects are being explored in drug development:

  • Targeting Enzymes/Receptors: It may inhibit specific enzymes or receptors involved in disease pathways, making it relevant for designing targeted therapies.
  • Drug Development: Ongoing research aims to harness its properties for creating new pharmaceuticals that address unmet medical needs, particularly in oncology and inflammatory diseases.

Industrial Applications

This compound is also utilized in various industrial applications:

  • Material Science: It is employed in synthesizing advanced materials such as polymers and coatings with enhanced durability.
  • Agricultural Chemistry: The compound contributes to developing herbicides and fungicides, improving crop protection and yield.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Detailed studies involving molecular docking, enzyme assays, and cellular assays are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Positional Isomerism: 3-Methoxy vs. 4-Methoxy Substitution

The positional isomer 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 218631-44-8) differs only in the methoxy group’s position (para vs. meta). The para-substituted isomer exhibits stronger resonance effects, enhancing electron density on the phenyl ring compared to the meta-substituted target compound. This difference may alter intermolecular interactions in crystal packing or binding to biological targets .

Halogenated Analogues

1-[(2,4-Dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylic acid () replaces the methoxyphenyl group with a dichlorophenylmethyl substituent. Chlorine’s electron-withdrawing nature increases lipophilicity (logP) and may improve membrane permeability but reduce aqueous solubility.

Trifluoromethyl and Trimethoxyphenyl Derivatives

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () incorporates a trifluoromethyl group (electron-withdrawing) and a trimethoxyphenyl moiety. The CF3 group significantly lowers pKa of the carboxylic acid via inductive effects, while multiple methoxy groups enhance solubility in polar solvents. This compound’s complexity may confer unique bioactivity but complicates synthesis compared to the simpler target compound .

Physicochemical Properties

Acidity and Solubility

The carboxylic acid group’s pKa varies with substituent proximity. For example, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid () has a pKa influenced by the electron-donating methyl and phenyl groups, whereas the target compound’s 3-methoxyphenyl group may slightly lower acidity due to resonance donation. Solubility trends:

  • Target compound: Moderate solubility in polar solvents (methanol, DMSO) due to the methoxy group.
  • tert-Butyl derivatives (e.g., 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid , CAS 175277-09-5): Higher lipophilicity (logP ~2.5) and lower water solubility due to the bulky alkyl group .

Thermal Stability

Melting points (mp) reflect crystallinity:

  • Target compound: mp data unavailable, but analogues like 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (mp ~150–154°C) suggest moderate thermal stability .
  • 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1935348-23-4): Predicted mp ~136°C, lower due to flexible cyclobutyl group .

Data Tables

Table 1: Key Properties of Selected Pyrazole Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Solubility pKa (Predicted)
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 3-Me, 1-(3-MeOPh), 5-COOH C12H12N2O3 232.24 Moderate (DMSO) ~3.8
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 3-Me, 1-(4-MeOPh), 5-COOH C12H12N2O3 232.24 High (MeOH) ~3.7
1-[(2,4-Dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylic acid 3-Me, 1-(2,4-Cl2Bz), 5-COOH C12H10Cl2N2O2 285.13 Low (H2O) ~3.5
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid 3-Me, 1-(t-Bu), 5-COOH C9H14N2O2 182.21 Very Low (H2O) ~3.2

Biological Activity

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1401344-11-3) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3} with a molecular weight of 232.24 g/mol. The compound's structure features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells.

Case Studies and Findings

  • Microtubule Destabilization : A study evaluated several pyrazole derivatives and found that they effectively inhibited microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents .
  • Apoptosis Induction : Further investigations showed that certain compounds could induce apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .
  • Cell Cycle Analysis : Compounds derived from the pyrazole scaffold demonstrated the ability to arrest the cell cycle in specific phases, indicating their role in inhibiting cancer cell proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as TNF-alpha has been reported in several studies.

The mechanisms through which these compounds exert their effects include:

  • Tubulin Polymerization Inhibition : Some derivatives have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Cytokine Release Inhibition : Compounds have demonstrated the ability to inhibit the release of inflammatory cytokines like TNF-alpha in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1MDA-MB-23110Apoptosis induction
Study 2A54926Growth inhibition
Study 3HepG217.82Cytotoxicity
Study 4Various cancers<50Microtubule destabilization
Study 5Inflammatory modelsN/AInhibition of TNF-alpha release

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves coupling reactions between pyrazole precursors and aryl boronic acids. A general protocol includes:

  • Step 1: Reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methoxyphenol in the presence of K₂CO₃ as a base catalyst to form the aryloxy intermediate .
  • Step 2: Oxidation or hydrolysis of the ester/carbonyl group to yield the carboxylic acid moiety. For example, ethyl ester intermediates (common in pyrazole syntheses) are hydrolyzed using NaOH/EtOH followed by acidification .
  • Key reagents: Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, boronic acids, and inert solvents like degassed DMF .

Basic: How is structural characterization performed for this compound and its intermediates?

A multi-technique approach is employed:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methoxy group (-OCH₃) shows a singlet near δ 3.8 ppm, while the pyrazole protons resonate between δ 6.0–7.5 ppm .
  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₁₂H₁₂N₂O₃: 232.0848) .
  • Infrared spectroscopy: The carboxylic acid C=O stretch appears at ~1700 cm⁻¹, and the pyrazole ring vibrations occur near 1600 cm⁻¹ .

Basic: What in vitro assays are used to screen its biological activity?

Initial pharmacological screening includes:

  • Anti-inflammatory activity: Inhibition of COX-1/COX-2 enzymes measured via ELISA, with IC₅₀ values compared to standard drugs like indomethacin .
  • Anticancer potential: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity, with EC₅₀ values benchmarked against doxorubicin .
  • Antimicrobial testing: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to establish MIC values .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity variations: Validate compound purity via elemental analysis (C, H, N) and HPLC (>95% purity threshold) .
  • Assay conditions: Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Structural analogs: Compare activity with closely related derivatives (e.g., 3-(difluoromethyl) analogs) to identify substituent-specific effects .

Advanced: What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?

  • Salt formation: React the carboxylic acid with amines (e.g., piperazine) or metal hydroxides to improve solubility and bioavailability .
  • Substituent variation: Systematically modify the 3-methoxyphenyl group (e.g., replace with 4-fluorophenyl) using Suzuki coupling, and assess changes in LogP (via HPLC) and activity .
  • Prodrug design: Synthesize ethyl/methyl esters to enhance membrane permeability, followed by in vitro hydrolysis studies .

Basic: How to address poor aqueous solubility during formulation?

  • Co-solvent systems: Use PEG-400 or cyclodextrin-based solutions to solubilize the compound for in vivo administration .
  • Nanoparticle encapsulation: Employ PLGA or liposomal carriers to improve bioavailability, characterized via dynamic light scattering (DLS) for particle size (<200 nm) .

Advanced: What mechanistic studies elucidate its mode of action?

  • Molecular docking: Simulate binding to target proteins (e.g., COX-2, PDB ID: 5KIR) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Arg120) .
  • Enzyme kinetics: Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for time-dependent vs. competitive inhibition .

Advanced: How to develop validated analytical methods for quantification?

  • HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% TFA (70:30 v/v), flow rate 1.0 mL/min, and λ = 254 nm .
  • Validation parameters: Assess linearity (R² >0.999), LOD/LOQ (≤0.1 µg/mL), and recovery (98–102%) per ICH guidelines .

Basic: What thermal stability data are critical for storage and handling?

  • DSC/TGA: Determine melting point (mp) and decomposition temperature. For example, similar pyrazole-carboxylic acids exhibit mp ~150–160°C and stability up to 200°C .
  • Storage recommendations: Store at 2–8°C under nitrogen to prevent hydrolysis of the carboxylic acid group .

Advanced: How are metabolic pathways investigated?

  • In vitro microsomal assays: Incubate with rat liver microsomes (RLM) and analyze metabolites via LC-MS/MS. Major pathways include demethylation of the methoxy group and glucuronidation .
  • Radiolabeling: Synthesize ¹⁴C-labeled analogs to track excretion profiles in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.